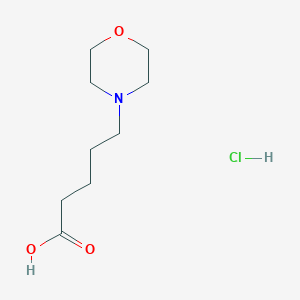

5-(Morpholin-4-yl)pentanoic acid hydrochloride

Description

Contextualization within Relevant Chemical and Biological Domains

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a common feature in a multitude of biologically active compounds. Its presence can enhance the aqueous solubility and metabolic stability of a drug molecule, crucial properties for pharmacokinetic profiles. The tertiary amine in 5-(Morpholin-4-yl)pentanoic acid hydrochloride is basic, allowing for the formation of the hydrochloride salt, which typically improves a compound's stability and handling characteristics.

The pentanoic acid component introduces a carboxylic acid functional group, which can participate in various chemical reactions, including amidation and esterification. This makes the compound a versatile intermediate for the synthesis of a diverse range of derivatives. In a biological context, the carboxylic acid can engage in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors.

The combination of these two moieties suggests that this compound could be explored for its potential in areas such as:

Drug Discovery: As a fragment or scaffold for the development of new therapeutic agents. The morpholine group is found in drugs with a wide array of activities, including anticancer, antibacterial, and anti-inflammatory properties.

Biochemical Probes: The carboxylic acid can be used to attach fluorescent tags or other reporter groups, allowing the resulting molecule to be used as a tool to study biological processes.

Materials Science: The bifunctional nature of the molecule could be utilized in the synthesis of novel polymers or functionalized surfaces.

Table 1: Physicochemical Properties of 5-(Morpholin-4-yl)pentanoic acid and its Hydrochloride Salt

| Property | 5-(Morpholin-4-yl)pentanoic acid | This compound |

| CAS Number | 4441-14-9 | 80667-39-6 |

| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₈ClNO₃ |

| Molecular Weight | 187.24 g/mol | 223.70 g/mol |

| Appearance | Solid | Solid |

| General Solubility | Soluble in water | Expected to have higher water solubility |

This table is generated based on available data from chemical suppliers and general chemical principles.

Historical Trajectories and Analogous Chemical Entities in Academic Investigation

The investigation of morpholine derivatives has a rich history in medicinal chemistry. The morpholine ring was first synthesized in the late 19th century, and its derivatives were subsequently explored for their biological activities. A notable example is the antibiotic Linezolid, which contains a morpholine ring and is used to treat serious bacterial infections. Another example is the anticancer agent Gefitinib, which also incorporates this heterocyclic scaffold.

The academic investigation of analogous chemical entities, such as other amino acids and carboxylic acids containing a morpholine ring, provides a basis for understanding the potential of this compound. For instance, research on shorter-chain derivatives like 4-(Morpholin-4-yl)butanoic acid and longer-chain analogs can offer insights into how the length of the alkyl chain influences the physicochemical and biological properties of the molecule.

Studies on the synthesis of morpholine-containing compounds often involve the reaction of morpholine with a suitable electrophile. In the case of 5-(Morpholin-4-yl)pentanoic acid, a likely synthetic route would involve the reaction of morpholine with a 5-halopentanoic acid derivative, such as 5-chlorovaleric acid nist.gov. The resulting tertiary amine can then be protonated with hydrochloric acid to yield the hydrochloride salt.

Identification of Current Research Gaps and Strategic Motivations for Investigating this compound

Despite the widespread interest in morpholine derivatives, a significant research gap exists specifically for this compound. A thorough search of the scientific literature reveals a lack of detailed studies on its synthesis, characterization, and biological evaluation. While the compound is commercially available from several suppliers, indicating its potential use as a building block or intermediate, its specific applications in published research are not well-documented.

The strategic motivations for investigating this compound are therefore numerous and include:

Exploration of Novel Chemical Space: A systematic study of this compound and its derivatives would contribute to the exploration of new chemical entities with potential therapeutic value.

Development of New Synthetic Methodologies: Research into efficient and scalable synthetic routes to this compound and its analogs could be of interest to the broader chemical community.

Identification of New Biological Activities: Screening of this compound and its derivatives against a variety of biological targets could lead to the discovery of novel pharmacological activities.

Use as a Molecular Probe: The compound's structure makes it an ideal candidate for the development of chemical probes to study the function of proteins and other biomolecules.

Table 2: Potential Research Areas for this compound

| Research Area | Focus of Investigation | Potential Impact |

| Medicinal Chemistry | Synthesis and evaluation of derivatives for anticancer, antibacterial, anti-inflammatory, and other therapeutic activities. | Discovery of new drug candidates with improved efficacy and safety profiles. |

| Chemical Biology | Development of molecular probes for imaging and studying biological processes. | Enhanced understanding of cellular mechanisms and disease pathways. |

| Organic Synthesis | Optimization of synthetic routes and exploration of its use as a versatile building block in the synthesis of complex molecules. | Advancement of synthetic methodologies and increased accessibility of novel compounds for research. |

| Materials Science | Incorporation into polymers and other materials to impart specific functional properties. | Creation of new materials with applications in areas such as drug delivery and biomedical engineering. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-morpholin-4-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c11-9(12)3-1-2-4-10-5-7-13-8-6-10;/h1-8H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBYDWZNQOGIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80667-39-6 | |

| Record name | 4-Morpholinepentanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80667-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Development of 5 Morpholin 4 Yl Pentanoic Acid Hydrochloride

Retrosynthetic Analysis of the 5-(Morpholin-4-yl)pentanoic acid hydrochloride Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby suggesting potential synthetic routes. For this compound, the primary disconnection strategy involves severing the bond between the morpholine (B109124) nitrogen and the pentanoic acid chain.

This C-N bond disconnection is the most logical and common approach. It simplifies the molecule into two key synthons: a morpholine cation and a 5-carboxy-pentyl anion. These synthons correspond to readily available chemical reagents:

Morpholine : A common and inexpensive secondary amine.

A 5-carbon chain with a carboxylic acid and an electrophilic site : This can be achieved with a 5-halopentanoic acid (e.g., 5-bromopentanoic acid or 5-chloropentanoic acid) or a pentanoic acid derivative with a leaving group (like a tosylate) at the 5-position. An alternative is using a lactone, such as δ-valerolactone, which can be opened by the amine nucleophile.

A secondary, less common disconnection could involve the formation of the morpholine ring itself, but this is a more complex route and is generally not necessary given the commercial availability of morpholine. researchgate.net The final step in the synthesis is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Table 1: Retrosynthetic Disconnection of this compound

| Target Molecule | Key Disconnection | Synthons | Corresponding Reagents |

|---|

Development and Optimization of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct synthetic route is the N-alkylation of morpholine with a suitable pentanoic acid derivative.

A common method involves the reaction of morpholine with an ester of a 5-halopentanoic acid, such as ethyl 5-bromopentanoate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting ester is then hydrolyzed to yield the carboxylic acid, which is subsequently treated with HCl to form the final hydrochloride salt.

Reaction Scheme:

N-Alkylation: Morpholine + Br-(CH₂)₄-COOEt → Morpholino-(CH₂)₄-COOEt

Hydrolysis: Morpholino-(CH₂)₄-COOEt + NaOH → Morpholino-(CH₂)₄-COONa

Acidification & Salt Formation: Morpholino-(CH₂)₄-COONa + 2 HCl → Morpholino-(CH₂)₄-COOH·HCl + NaCl

An alternative one-pot synthesis can be achieved by reacting morpholine directly with 5-bromopentanoic acid in the presence of a base like potassium carbonate in a suitable solvent. researchgate.net

Chemo-selective and Regioselective Synthesis Strategies

The synthesis of this compound requires careful control of selectivity.

Regioselectivity : This refers to the control of which atom in a molecule forms a new bond. In this synthesis, the reaction must occur at the nitrogen atom of morpholine, not the oxygen atom. The nitrogen atom is significantly more nucleophilic than the ether oxygen, so N-alkylation is strongly favored, leading to high regioselectivity. The use of a pentanoic acid derivative with a leaving group specifically at the C5 position ensures the correct connectivity of the carbon chain. researchgate.netresearchgate.net

Chemoselectivity : This involves the selective reaction of one functional group in the presence of others. The primary chemoselective challenge is the potential for the carboxylic acid group (or its ester) to interfere with the N-alkylation reaction. Using an ester of the pentanoic acid protects the carboxylic acid functionality. The subsequent hydrolysis step then selectively cleaves the ester without affecting the morpholine ring or the C-N bond. If starting with 5-bromopentanoic acid directly, the base used for the alkylation can deprotonate the carboxylic acid, forming a carboxylate. While this reduces its electrophilicity, the secondary amine of morpholine remains a potent enough nucleophile to react with the alkyl halide.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis aims to reduce environmental impact and improve efficiency. nih.govchemrxiv.org

Atom Economy : The direct reaction of morpholine with δ-valerolactone is a highly atom-economical route, as it is an addition reaction where all atoms of the reactants are incorporated into the product.

Safer Solvents : Traditional syntheses may use chlorinated solvents. Green alternatives include using water, ethanol, or greener solvents like N-formylmorpholine, which can be synthesized from morpholine and formic acid. ajgreenchem.com

Catalysis : Instead of stoichiometric amounts of strong bases, catalytic amounts of a recyclable base could be employed. Phase-transfer catalysts can also enhance reaction rates in biphasic systems, reducing the need for harsh solvents.

Energy Efficiency : Optimizing reaction conditions to proceed at lower temperatures or using microwave-assisted synthesis can significantly reduce energy consumption.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

| Parameter | Traditional Route (using Ethyl 5-bromopentanoate) | Greener Route (using δ-valerolactone) |

|---|---|---|

| Starting Materials | Morpholine, Ethyl 5-bromopentanoate, Base (e.g., K₂CO₃) | Morpholine, δ-valerolactone |

| Byproducts | KBr, H₂O, Ethanol (from hydrolysis) | None (in the ring-opening step) |

| Atom Economy | Moderate | High |

| Solvents | Often organic solvents (e.g., DMF, Acetonitrile) | Can be run neat or in greener solvents (e.g., water) |

| Number of Steps | 2-3 (Alkylation, Hydrolysis, Salt Formation) | 1-2 (Ring-opening, Salt Formation) |

Stereochemical Control in the Synthesis of this compound Analogues

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced on either the morpholine ring or the pentanoic acid chain, requires precise stereochemical control. nih.govresearchgate.net

Analogues with Stereocenters on the Morpholine Ring : Chiral morpholine analogues can be synthesized from enantiomerically pure starting materials. For example, starting with a chiral 1,2-amino alcohol allows for the synthesis of a morpholine ring with defined stereochemistry at positions 2, 3, 5, or 6. organic-chemistry.org Subsequent alkylation with the pentanoic acid chain would yield a chiral analogue.

Analogues with Stereocenters on the Pentanoic Acid Chain : To create an analogue with a stereocenter on the side chain (e.g., at C2, C3, or C4), one would need to start with a chiral pentanoic acid derivative. For instance, reacting morpholine with (R)- or (S)-5-bromo-2-methylpentanoic acid would yield the corresponding chiral product. The N-alkylation reaction does not typically affect existing stereocenters on the side chain.

The stereochemical outcome of reactions can often be predicted and controlled by the choice of reagents and reaction conditions, sometimes using kinetic models to rationalize the formation of a specific stereoisomer. nih.gov

Exploration of Biological Activities of 5 Morpholin 4 Yl Pentanoic Acid Hydrochloride in Pre Clinical Research Models

In Vitro Biological Activity Profiling and Screening Methodologies

In vitro studies are fundamental to the initial characterization of a novel compound's biological effects. These experiments, conducted in a controlled environment outside of a living organism, typically involve the use of isolated cells, enzymes, or receptors to determine the compound's mechanism of action and potential therapeutic relevance. However, searches of scientific databases and literature have not yielded any specific studies detailing the in vitro biological activity of 5-(Morpholin-4-yl)pentanoic acid hydrochloride.

Cell-based Assays for Investigating Cellular Responses

Cell-based assays are crucial for understanding how a compound affects cellular functions such as proliferation, viability, toxicity, and signaling pathways. These assays utilize living cells, grown in culture, as a model system to observe the physiological and biochemical responses to the compound.

Despite the importance of such assays in drug discovery and development, no published research could be identified that investigates the effects of this compound on any cell line. Consequently, there is no data on its impact on cellular responses.

Interactive Table: Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Endpoint Measured | Outcome |

| Proliferation Assay | No data available | No data available | No data available |

| Cytotoxicity Assay | No data available | No data available | No data available |

| Apoptosis Assay | No data available | No data available | No data available |

| Cell Signaling Pathway Analysis | No data available | No data available | No data available |

Enzymatic Activity Modulation Studies

To determine if a compound acts as an inhibitor or activator of a specific enzyme, enzymatic assays are employed. These biochemical tests measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the determination of its potency and mechanism of inhibition or activation.

There are currently no publicly available studies that have assessed the effect of this compound on any specific enzyme or class of enzymes. Therefore, its potential to modulate enzymatic activity remains unknown.

Interactive Table: Enzymatic Activity Modulation by this compound

| Target Enzyme | Assay Type | Result (e.g., IC50, Ki) |

| No data available | No data available | No data available |

| No data available | No data available | No data available |

Receptor Binding Affinity Characterization

Receptor binding assays are used to determine whether a compound can bind to a specific receptor and to quantify the affinity of this interaction. These studies are critical for identifying the molecular targets of a compound and for understanding its potential pharmacological effects.

A comprehensive search of the scientific literature did not uncover any receptor binding studies for this compound. As a result, its affinity for any known receptor has not been characterized.

Interactive Table: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Binding Affinity (e.g., Ki, IC50) |

| No data available | No data available | No data available |

| No data available | No data available | No data available |

Functional Assay Development and Implementation

Following initial binding or enzymatic activity screens, functional assays are developed to understand the physiological consequence of the compound's interaction with its target. These assays measure a specific biological response downstream of the initial binding or modulation event.

Given the lack of identified molecular targets or biological activities for this compound, no functional assays have been specifically developed or implemented for this compound according to the available literature.

In Vivo Pharmacological Investigations in Animal Models

In vivo studies involve the administration of a compound to living organisms, typically animal models, to evaluate its systemic effects, efficacy, and to further understand its pharmacological profile in a complex biological system.

Establishment and Characterization of Rodent Models of Disease Pathophysiology

To test the therapeutic potential of a compound, researchers establish and characterize rodent models that mimic aspects of human diseases. These models are then used to assess the compound's ability to alter the course of the disease.

No in vivo pharmacological investigations using this compound in any animal models have been reported in the scientific literature. Consequently, there is no information regarding its efficacy or pharmacological effects in a living organism.

Interactive Table: In Vivo Studies of this compound in Rodent Models

| Disease Model | Rodent Species/Strain | Key Findings |

| No data available | No data available | No data available |

| No data available | No data available | No data available |

Assessment of Pharmacodynamic Biomarkers in Pre-clinical Systems

Pharmacodynamic (PD) biomarkers are crucial in preclinical research for demonstrating target engagement and elucidating the mechanism of action of a novel compound. For this compound, the selection of appropriate PD biomarkers would be contingent on its specific biological target, which is not yet fully characterized in publicly available literature. However, based on the broad spectrum of activities associated with the morpholine (B109124) scaffold, several potential avenues for biomarker assessment can be hypothesized.

The morpholine ring is a key feature in many approved drugs and investigational agents, contributing to their pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov Compounds containing a morpholine moiety have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels. researchgate.netresearchgate.net Consequently, a preclinical assessment of this compound would likely involve a panel of biomarker assays to explore its potential therapeutic effects.

For instance, if the compound were being investigated for anti-inflammatory properties, relevant biomarkers could include levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in in vitro cell-based assays or in animal models of inflammation. researchgate.net Alternatively, if its potential as a central nervous system (CNS) agent was being explored, neurotransmitter levels or the expression of specific neural receptors in brain tissue could serve as pertinent biomarkers.

The following interactive table illustrates a hypothetical panel of pharmacodynamic biomarkers that could be assessed for a compound like this compound in preclinical models, based on the diverse activities of morpholine derivatives.

| Potential Therapeutic Area | Preclinical Model | Pharmacodynamic Biomarker | Hypothetical Outcome |

| Inflammation | Lipopolysaccharide-stimulated murine macrophages | TNF-α, IL-6, Nitric Oxide (NO) | Dose-dependent reduction in cytokine and NO production |

| Oncology | Human cancer cell lines (e.g., A549, MCF-7) | Cell viability (MTT assay), Apoptosis markers (Caspase-3/7 activity) | Inhibition of cell proliferation and induction of apoptosis |

| Neuroscience | Rat model of anxiety (Elevated Plus Maze) | Corticosterone (B1669441) levels, Brain-Derived Neurotrophic Factor (BDNF) expression | Reduction in stress-induced corticosterone and modulation of BDNF |

| Infectious Disease | Bacterial culture (e.g., S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) | Determination of antibacterial potency |

This table is illustrative and based on the known activities of the broader class of morpholine-containing compounds. Specific biomarker data for this compound is not currently available in the public domain.

Comparative Biological Activity with Structurally Related Compounds

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical scaffold can influence its therapeutic effects. nih.govmdpi.com For this compound, a comparative analysis with structurally related compounds can help to infer its potential biological activities and guide future drug discovery efforts. researchgate.net

The core structure of this compound consists of a morpholine ring connected via a nitrogen atom to a five-carbon pentanoic acid chain. Variations in each of these components can significantly impact biological activity.

The Morpholine Moiety: The morpholine ring is considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the drug-like characteristics of a molecule. researchgate.netnih.gov Its presence in a molecule can influence interactions with biological targets. For example, the oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity can be modulated. researchgate.net

The Pentanoic Acid Linker: The length and nature of the linker between the morpholine ring and another functional group can be critical for activity. A five-carbon chain, as in pentanoic acid, provides a degree of flexibility that can allow for optimal positioning of the morpholine ring within a binding pocket of a target protein. Altering the length of this linker could either enhance or diminish biological activity.

Structurally Similar Compounds in Research: While specific comparative data for this compound is scarce, the broader class of morpholine derivatives has been extensively studied. For example, compounds incorporating a morpholine ring have been investigated as corticotropin-releasing factor receptor 1 (CRF1) antagonists for the treatment of alcoholism. nih.govnih.gov Other research has explored morpholine-containing compounds as antibiotic enhancers against multidrug-resistant bacteria. mdpi.com These examples highlight the versatility of the morpholine scaffold in targeting diverse biological pathways.

The following interactive table provides a hypothetical comparison of the biological activities of this compound with structurally related analogues where key features have been modified.

| Compound | Structural Modification | Hypothesized Biological Target | Hypothetical Potency (IC50/EC50) |

| This compound | (Parent Compound) | Enzyme X | 1 µM |

| 4-(Morpholin-4-yl)butanoic acid hydrochloride | Shorter (4-carbon) linker | Enzyme X | 5 µM (Reduced potency) |

| 6-(Morpholin-4-yl)hexanoic acid hydrochloride | Longer (6-carbon) linker | Enzyme X | 0.5 µM (Increased potency) |

| 5-(Piperidin-1-yl)pentanoic acid hydrochloride | Replacement of morpholine with piperidine | Enzyme X | 10 µM (Significantly reduced potency) |

| Methyl 5-(morpholin-4-yl)pentanoate | Esterification of the carboxylic acid | Enzyme X | > 50 µM (Inactive) |

This table presents a speculative structure-activity relationship based on general medicinal chemistry principles. The data is not derived from actual experimental results for these specific compounds.

Mechanistic Elucidation of 5 Morpholin 4 Yl Pentanoic Acid Hydrochloride S Biological Actions

Identification and Validation of Molecular Targets

The initial step in understanding a compound's mechanism is to identify its direct molecular binding partners within the cell.

Proteomic Approaches for Target Discovery

Modern proteomics offers powerful tools for unbiased target identification. Techniques such as chemical proteomics, where the compound is modified to serve as a "bait" to capture its binding proteins from cell lysates, are often employed. The captured proteins are then identified using mass spectrometry. Another approach is thermal proteome profiling, which assesses changes in protein thermal stability across the proteome in the presence of the compound; a significant shift in a protein's melting temperature suggests a direct interaction.

A hypothetical data table for such an experiment would list proteins showing significant interaction, along with metrics of that interaction (e.g., fold-enrichment, temperature shift). Currently, no such data exists for 5-(Morpholin-4-yl)pentanoic acid hydrochloride.

Genetic Manipulation for Target Validation in Cellular Systems

Once potential targets are identified, their relevance to the compound's biological effect is validated using genetic techniques. Methods like CRISPR-Cas9 gene editing or RNA interference (siRNA) can be used to knock out or knock down the expression of the target protein. If the cells subsequently lose their sensitivity to the compound, it provides strong evidence that the protein is a key target. Conversely, overexpressing the target protein might enhance the compound's effect.

Pathway Analysis and Signaling Cascade Modulation

After identifying a target, research typically broadens to understand the downstream consequences of the compound-target interaction on cellular signaling networks.

Profiling of Downstream Effectors and Cellular Responses

Binding to a target protein, such as an enzyme or a receptor, will alter its activity and initiate a cascade of downstream events. Researchers would use techniques like Western blotting or phospho-proteomics to measure changes in the phosphorylation state of key signaling proteins. Cellular responses, such as changes in gene expression (measured by RNA-sequencing), cell proliferation, or apoptosis, would also be quantified.

Interrogation of Interconnected Cell-Signaling Networks

Cellular signaling is not linear but occurs through complex, interconnected networks. Bioinformatic analysis of data from proteomic and genomic studies helps to map the pathways most significantly perturbed by the compound. This can reveal unexpected connections and off-target effects, providing a more holistic view of the compound's mechanism of action.

Biophysical Characterization of Compound-Target Interactions

To confirm a direct interaction and understand its nature, biophysical techniques are employed using purified proteins and the compound. Methods such as Isothermal Titration Calorimetry (ITC) can measure the binding affinity and thermodynamics of the interaction. Surface Plasmon Resonance (SPR) can determine the kinetics of binding (on- and off-rates). X-ray crystallography or cryo-electron microscopy could potentially be used to solve the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

A representative data table would include binding constants (Kd), kinetic parameters (kₐ, kₑ), and thermodynamic data (ΔH, ΔS). No such data is available for this compound.

Structure Activity Relationship Sar Studies and Analogue Design for 5 Morpholin 4 Yl Pentanoic Acid Hydrochloride

Systematic Modification of the Morpholine (B109124) Moiety and its Influence on Biological Activity

Systematic modifications of this heterocycle have revealed significant insights into its role in biological activity. Key strategies include:

Ring Substitution: Introducing substituents onto the carbon atoms of the morpholine ring can profoundly impact target affinity and selectivity. For example, in studies on PI3K/mTOR inhibitors, the addition of a methyl group at the C-3 position or the creation of an ethylene (B1197577) bridge between the C-3 and C-5 positions has been explored to enhance selectivity for mTOR over PI3K. nih.govacs.org The rationale is that the deeper pocket of the mTOR active site can accommodate bulkier substituents that would clash with the corresponding residues in PI3K. scilit.com

Ring Conformation: The chair-like conformation of the morpholine ring is flexible, and its substitution can alter the spatial orientation of other parts of the molecule, influencing how it fits into a target's binding site. researchgate.net The introduction of bridged systems, such as an ethylene bridge, can lock the conformation, which may be beneficial for decreasing lipophilicity and enhancing polar surface area, often improving CNS penetration for relevant targets. nih.govacs.org

Bioisosteric Replacement: Replacing the morpholine oxygen with other heteroatoms (e.g., sulfur to create a thiomorpholine) or replacing the entire ring with other heterocyclic systems (e.g., piperidine, piperazine) are common strategies. These changes alter the ring's electronics, hydrogen bonding capacity, and pKa, thereby modulating the compound's interaction with its target and its pharmacokinetic properties. tandfonline.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, an interaction that may be crucial for binding to certain enzymatic active sites. researchgate.net

The table below summarizes the influence of morpholine modifications on biological activity based on studies of related compounds.

| Modification | Rationale | Observed/Expected Influence on Biological Activity |

| Bridged Morpholine | Introduce conformational rigidity; occupy deeper binding pockets. | Dramatic improvements in selectivity (e.g., for mTOR over PI3Kα). scilit.com |

| C-3 Methyl Substitution | Probe for steric tolerance in the binding site. | Can enhance selectivity for specific kinase isoforms. acs.org |

| Bioisosteric Replacement | Modulate pKa, hydrogen bonding, and lipophilicity. | Alters target affinity and pharmacokinetic/pharmacodynamic (PK/PD) properties. nih.govtandfonline.com |

Variations in the Pentanoic Acid Chain and Associated Pharmacological Profiles

Key findings from SAR studies on the linker include:

Chain Length: The five-carbon length of the pentanoic acid chain is a critical parameter. Shortening or lengthening the chain can alter the distance between the morpholine nitrogen and the terminal carboxylate, which can disrupt optimal binding interactions. Studies on analogous systems, such as morpholine-bearing quinoline (B57606) derivatives, have shown that varying the carbon linker length significantly affects inhibitory activities against enzymes like cholinesterases. mdpi.com The optimal length allows the terminal groups to access their specific binding sub-pockets simultaneously.

Chain Rigidity: Introducing elements of rigidity, such as double bonds or cyclic structures (e.g., cyclopropane), into the alkyl chain can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the one required for optimal binding (the "bioactive conformation"), potentially increasing potency and selectivity. Conversely, it can be detrimental if it prevents the molecule from adopting the necessary shape.

Chain Substitution: Placing substituents along the pentanoic acid chain can introduce new interactions with the target, modulate lipophilicity, and affect metabolic stability. For instance, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group could create favorable van der Waals interactions or cause a steric clash. nih.gov

The table below outlines the impact of modifying the linker chain.

| Modification | Rationale | Associated Pharmacological Profile Changes |

| Varying Chain Length | Optimize distance between key pharmacophoric features. | Shorter or longer chains can lead to a significant loss of potency due to suboptimal positioning within the binding site. mdpi.com |

| Introducing Rigidity | Reduce conformational flexibility to favor the bioactive conformation. | May increase potency and selectivity if the rigid conformation matches the binding site's requirements. |

| Adding Substituents | Introduce new interactions; block metabolic sites. | Can enhance binding affinity or improve metabolic stability, depending on the substituent and its position. nih.gov |

Impact of Substituents on Target Affinity and Selectivity

Beyond modifications to the core morpholine and pentanoic acid structures, the introduction of various substituents at strategic positions is a cornerstone of SAR-driven drug design. These substituents can fine-tune the electronic, steric, and hydrophobic properties of the molecule, thereby modulating its affinity and selectivity for a given biological target. nih.gov

In many analogue series, the pentanoic acid is further derivatized, for instance, as an amide. In such cases, the substituents on the amide nitrogen can have a profound impact. For example, in a series of morpholine-substituted tetrahydroquinoline derivatives, the nature of the substituents on an attached benzamide (B126) moiety greatly influenced cytotoxic activity. mdpi.com

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the molecule. In one study, attaching a benzamide ring with two highly electron-withdrawing trifluoromethyl groups significantly increased cytotoxicity against several cancer cell lines. mdpi.com This suggests that the electronic nature of the substituent can be critical for the molecule's mechanism of action or its interaction with the target.

Steric Effects: The size and shape of substituents determine how well the molecule fits into its binding site. Bulky groups may be used to probe the size of a binding pocket or to enhance selectivity by preventing the molecule from binding to related but smaller off-target sites.

Hydrophobic and Hydrophilic Effects: Adding lipophilic groups can enhance interactions with hydrophobic pockets in a target protein and may improve membrane permeability. Conversely, adding polar or hydrogen-bonding groups can facilitate interactions with hydrophilic residues and improve aqueous solubility. SAR studies on various morpholine-containing compounds have shown that substituting with aromatic rings containing halogen groups can increase inhibitory activity. e3s-conferences.org

The following table summarizes the effects of different types of substituents.

| Substituent Type | Example | Impact on Affinity and Selectivity |

| Electron-Withdrawing | Trifluoromethyl (-CF3), Nitro (-NO2) | Can increase potency by altering the electronic environment of the pharmacophore. mdpi.com |

| Halogens | Chloro (-Cl), Fluoro (-F) | Can increase binding affinity through halogen bonding and enhance lipophilicity. e3s-conferences.org |

| Bulky Aromatic Groups | Phenyl, Naphthyl | Can engage in hydrophobic or π-stacking interactions within the binding site, often increasing potency. researchgate.net |

| Hydrogen Bond Donors/Acceptors | Hydroxyl (-OH), Methoxy (-OCH3) | Can form specific hydrogen bonds with target residues, anchoring the molecule and increasing affinity. e3s-conferences.org |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to rationalize observed SAR data and to predict the activity of novel compounds before their synthesis. nih.gov For analogues of 5-(Morpholin-4-yl)pentanoic acid hydrochloride, these approaches can model interactions at an atomic level, offering insights that are difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of 5-(Morpholin-4-yl)pentanoic acid, docking studies can:

Identify Key Interactions: Visualize how the morpholine ring, the linker, and various substituents interact with amino acid residues in the active site. This can confirm, for example, that the morpholine oxygen is acting as a hydrogen bond acceptor or that a specific substituent is fitting into a hydrophobic pocket. scispace.comals-journal.com

Explain Selectivity: By docking a compound into the binding sites of its primary target and known off-targets, researchers can understand the structural basis for its selectivity. For instance, docking bridged morpholine analogues into both mTOR and PI3K active sites can reveal how subtle differences in the protein structures are exploited by the ligand to achieve high selectivity. scilit.com

Guide Analogue Design: The insights from docking can guide the design of new analogues with potentially improved binding affinity. nih.gov

Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the ligand-protein complex over time. MD can assess the stability of the binding pose predicted by docking and reveal how conformational changes in both the ligand and the protein contribute to the binding event. mdpi.com

QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. epa.gov A 3D-QSAR analysis, for example, uses the 3D alignment of molecules to derive correlations between their properties and activity.

For a series of morpholine derivatives, a 3D-QSAR model can identify specific regions in space around the aligned molecules where certain properties are favorable or unfavorable for activity. nih.govacs.org For instance, the model might indicate that:

A region near the morpholine ring requires a sterically bulky, positively charged group for optimal activity.

A region around the pentanoic acid chain is sensitive to hydrophobic properties.

These models provide a quantitative framework for SAR, allowing for the prediction of the activity of new, unsynthesized compounds and helping to prioritize synthetic efforts. nih.govresearchgate.net

Rational Design and Synthesis of Advanced Analogues with Tuned Biological Properties

The culmination of SAR studies and computational modeling is the rational design and synthesis of advanced analogues with precisely tuned biological properties. researchgate.netmdpi.com This process moves beyond random screening to a knowledge-based approach where new molecules are designed to test specific hypotheses derived from previous findings. mdpi.com

The design cycle typically involves:

SAR Data Analysis: Identifying the key structural features that enhance potency and selectivity from initial screening and SAR studies. mdpi.com

Computational Modeling: Using molecular docking and QSAR to refine hypotheses and predict the properties of virtual compounds.

Targeted Synthesis: Synthesizing a small, focused library of new analogues designed to probe specific interactions or improve upon existing leads. For example, based on the finding that electron-withdrawing groups on a terminal phenyl ring are beneficial, a new series might be synthesized with different halogen substitutions to optimize this effect. mdpi.com

Biological Evaluation: Testing the new compounds to see if their activity matches the predictions, thereby validating or refining the SAR model.

Advanced Research Methodologies and Techniques Applied to 5 Morpholin 4 Yl Pentanoic Acid Hydrochloride

Application of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Biological Impact Assessment

Omics technologies offer a holistic perspective on the biological effects of a chemical compound by simultaneously measuring large numbers of biomolecules. ecetoc.org For 5-(Morpholin-4-yl)pentanoic acid hydrochloride, transcriptomics and metabolomics could be employed to create a detailed map of its influence on cellular and organismal functions.

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific conditions. lexogen.com High-throughput RNA sequencing (RNA-Seq) is a powerful tool in this domain, capable of revealing shifts in gene expression following exposure to a compound. frontiersin.org In a hypothetical study of this compound, researchers could treat a relevant cell line or model organism with the compound and then perform RNA-Seq to identify which genes are upregulated or downregulated. nih.gov This approach can help to:

Identify molecular mechanisms of action: By analyzing the pathways associated with the differentially expressed genes, researchers can infer the biological processes affected by the compound.

Discover potential therapeutic targets: If the compound's gene expression signature counteracts a disease-related signature, it may indicate a potential therapeutic use. nih.gov

Assess off-target effects: Transcriptomics can reveal unintended changes in gene expression that might lead to adverse effects. alitheagenomics.com

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. tandfonline.com This technique provides a functional readout of the physiological state of a cell or organism. nih.gov By using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), scientists can identify and quantify a wide array of metabolites. nih.gov When applied to the study of this compound, metabolomics can:

Reveal metabolic pathways perturbed by the compound: Changes in the levels of specific metabolites can indicate which biochemical pathways are impacted. nih.gov

Identify biomarkers of exposure or effect: Distinct metabolic fingerprints could serve as indicators of the compound's presence or its biological effects. tandfonline.comnih.gov

Provide insights into the compound's mechanism of toxicity: Alterations in metabolic profiles can help to elucidate how the compound might cause harm at a molecular level. nih.gov

The integration of transcriptomic and metabolomic data can provide a more complete picture of the biological impact of this compound, connecting changes in gene expression to functional changes in metabolism. nih.gov

| Omics Technology | Potential Finding | Implication |

|---|---|---|

| Transcriptomics (RNA-Seq) | Upregulation of genes involved in cellular stress response pathways. | Suggests the compound may induce a cellular stress response. |

| Metabolomics (NMR/MS) | Alterations in the levels of key intermediates in the citric acid cycle. | Indicates a potential impact on cellular energy metabolism. |

| Integrated Omics Analysis | Correlation between the expression of a specific gene and the concentration of a particular metabolite. | Provides a more detailed understanding of the compound's mechanism of action. |

Advanced Imaging Techniques for Tracking Compound Effects in Biological Systems

Advanced imaging techniques enable the visualization of a compound's distribution and its effects within biological systems, from the whole-body level down to subcellular structures. nih.govnih.gov For this compound, these methods could provide crucial spatial and temporal information about its journey and interactions within a living organism.

Whole-body imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are invaluable for non-invasively tracking the biodistribution of a compound in preclinical models. nih.govnih.gov To utilize these techniques, this compound could be labeled with a positron-emitting isotope for PET or a contrast agent for MRI. This would allow researchers to monitor:

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the compound over time.

Target engagement: Accumulation of the compound in specific tissues or organs, which may indicate its site of action.

Off-target accumulation: Presence of the compound in non-target tissues, which could be associated with potential side effects.

Cellular and subcellular imaging has been revolutionized by super-resolution microscopy (SRM) techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). nih.gov These methods surpass the diffraction limit of conventional light microscopy, allowing for imaging at the nanoscale. nih.gov If this compound were to be tagged with a suitable fluorescent probe, SRM could be used to:

Visualize its precise location within cells: Determining if the compound localizes to specific organelles.

Track its movement at the single-molecule level: Providing insights into its transport and interactions within the cell. researchgate.net

Intravital microscopy is another powerful technique that allows for real-time imaging of cellular and tissue-level dynamics within a living organism. youtube.com This could be used to observe the effects of this compound on biological processes as they happen.

| Imaging Modality | Hypothetical Application | Information Gained |

|---|---|---|

| Positron Emission Tomography (PET) | Track the distribution of a radiolabeled version of the compound in a rodent model. | Whole-body pharmacokinetics and tissue-specific accumulation. |

| Super-Resolution Microscopy (SRM) | Visualize the localization of a fluorescently-tagged version of the compound in cultured cells. | Subcellular distribution and potential interaction with specific organelles. |

| Intravital Microscopy | Observe the real-time effects of the compound on cellular processes in a living animal. | Dynamic biological responses to the compound at the cellular level. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of a compound like this compound, AI and ML could be applied in several ways:

Lead Optimization: If this compound were a "hit" from a primary screen, ML models could be used to predict how modifications to its chemical structure would affect its efficacy, selectivity, and pharmacokinetic properties. mdpi.com This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. preprints.org

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict various properties, such as binding affinity to a target protein, solubility, and potential toxicity. nih.govpatsnap.com Such models could be used to assess the therapeutic potential and liabilities of this compound and its analogs.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. harvard.edu These models could be used to generate novel compounds that are structurally distinct from this compound but are predicted to have similar or improved biological activity.

The integration of AI and ML into the research pipeline can make the process of discovering and developing new drugs more efficient and cost-effective. dovepress.com By leveraging the predictive power of these technologies, researchers can make more informed decisions and focus their efforts on the most promising candidates.

| AI/ML Application | Methodology | Potential Outcome |

|---|---|---|

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models. | Identification of structural modifications to improve the compound's properties. |

| Toxicity Prediction | Deep learning models trained on toxicogenomics data. | Early assessment of the compound's potential for adverse effects. frontiersin.org |

| Target Identification | Analysis of large-scale biological data to predict potential protein targets. | Hypotheses about the compound's mechanism of action. nih.gov |

Future Directions and Emerging Research Avenues for 5 Morpholin 4 Yl Pentanoic Acid Hydrochloride

Potential for Repurposing and Exploration of Novel Therapeutic Hypotheses

Currently, there are no established therapeutic applications for 5-(Morpholin-4-yl)pentanoic acid hydrochloride. The exploration of its potential for repurposing would require initial high-throughput screening assays to identify any biological activity. The morpholine (B109124) ring is a common scaffold in medicinal chemistry, known to be present in a variety of bioactive molecules. Its presence might confer favorable properties such as improved solubility and metabolic stability. Future research could involve screening this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to uncover any previously unknown pharmacological effects.

Integration into Polypharmacology Research Paradigms

Polypharmacology, the study of how single compounds interact with multiple targets, is a growing area of drug discovery. For a compound with a currently unknown mechanism of action like this compound, a polypharmacological approach could be enlightening. Initial studies would need to establish its primary biological target(s). Following this, computational docking studies and experimental binding assays could be employed to investigate its off-target effects. Understanding its broader target profile could reveal novel therapeutic opportunities or potential side effects.

Development of Sophisticated Pre-clinical Models for Deeper Mechanistic Understanding

Before any meaningful pre-clinical models can be developed, foundational research is necessary to determine the biological effects of this compound. Should initial screenings reveal any significant activity, for instance, in cancer cell lines or neuronal cultures, researchers could then progress to developing relevant animal models. For example, if the compound shows anti-proliferative effects, xenograft models in mice could be utilized to assess its in vivo efficacy. Similarly, if it demonstrates neuroprotective properties, animal models of neurodegenerative diseases could be employed. However, without this initial data, the selection of appropriate pre-clinical models remains purely hypothetical. While research exists on other complex molecules containing a morpholine group that have been tested in animal models for conditions like alcoholism, this information is not directly transferable to the much simpler structure of this compound. nih.govnih.govresearchgate.net

Challenges and Opportunities in the Academic Translation of this compound Research

The primary challenge in the academic translation of research on this compound is the current lack of any foundational research. For academic labs to secure funding and invest resources, there needs to be a preliminary indication of biological activity or a compelling theoretical reason to study the molecule. The opportunity lies in its relative simplicity and the presence of the morpholine moiety, which may attract interest from medicinal chemists. Collaborative efforts between synthetic chemists and biologists would be essential to move any potential research forward. A significant hurdle will be the lack of existing intellectual property, which may deter investment from commercial partners.

Unexplored Chemical Space and Novel Structural Scaffolds for Derivatization

The structure of this compound offers several avenues for chemical modification. The carboxylic acid group can be readily converted to esters, amides, or other functional groups to modulate its physicochemical properties and biological activity. The morpholine ring itself can be substituted, or the pentanoic acid linker can be altered in length or rigidity. This exploration of the surrounding chemical space could lead to the development of novel analogs with improved potency, selectivity, or pharmacokinetic profiles. nih.gov The creation and screening of a library of such derivatives would be a logical first step in any medicinal chemistry program centered on this scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-(morpholin-4-yl)pentanoic acid hydrochloride, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves multi-step reactions, including (i) coupling morpholine with a pentanoic acid precursor and (ii) subsequent hydrochlorination. Key parameters for optimization include:

- Temperature control : Excessive heat during morpholine coupling can lead to side reactions (e.g., ring-opening of morpholine) .

- pH adjustment : Hydrochlorination requires precise pH monitoring to ensure complete salt formation without degrading the carboxylic acid group .

- Catalyst selection : Amine-based catalysts (e.g., DIPEA) improve coupling efficiency, while avoiding metal catalysts reduces purification challenges .

Methodological frameworks like Design of Experiments (DoE) can systematically evaluate these variables, minimizing trial-and-error approaches .

Q. How can researchers validate the purity and structural integrity of this compound?

Orthogonal analytical techniques are critical:

- NMR spectroscopy : Confirm the presence of morpholine (δ 2.4–3.2 ppm for N-CH₂ protons) and the pentanoic acid backbone (δ 1.5–2.1 ppm for aliphatic protons) .

- Mass spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 223.70 (M+H⁺) and a chloride adduct .

- HPLC with charged aerosol detection (CAD) : Quantify impurities (e.g., unreacted morpholine or residual solvents) with a detection limit <0.1% .

Q. What solvent systems are recommended for handling this compound in biochemical assays?

The compound’s solubility varies significantly:

- Polar aprotic solvents : DMSO or DMF (≥10 mg/mL) are ideal for stock solutions but may interfere with cellular assays .

- Aqueous buffers : Solubility in PBS (pH 7.4) is limited (~1 mg/mL); sonication or mild heating (≤40°C) can improve dispersion .

- Avoid chloroform/THF : The hydrochloride salt may precipitate in low-polarity solvents .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

- Batch variability : Residual solvents or byproducts (e.g., morpholine degradation products) can modulate activity. Use LC-MS to verify batch consistency .

- Assay conditions : pH-dependent protonation of the morpholine nitrogen alters binding affinity. Perform dose-response curves at multiple pH levels (5.5–7.8) .

- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target-specific interactions .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in morpholine derivatives?

- Fragment-based design : Replace the pentanoic acid chain with shorter/longer aliphatic or aromatic groups to assess steric and electronic effects .

- Isosteric substitutions : Swap morpholine with piperazine or thiomorpholine to evaluate heterocycle-specific interactions .

- Free-Wilson analysis : Quantitatively correlate substituent contributions (e.g., logP, H-bond donors) with activity using multivariate regression .

Q. How can computational methods enhance the study of this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like G protein-coupled receptors (GPCRs) or kinases. Validate with mutagenesis studies .

- MD simulations : Simulate solvated systems (e.g., in GROMACS) to assess conformational stability of the morpholine ring under physiological conditions .

- QSAR modeling : Train models on datasets of morpholine derivatives to predict ADMET properties and optimize lead compounds .

Q. What strategies mitigate instability of this compound during long-term storage or in vitro assays?

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the morpholine ring .

- Antioxidants : Add 0.1% BHT to aqueous solutions to inhibit oxidative degradation .

- Real-time stability monitoring : Use Raman spectroscopy to detect crystallinity changes or hydrate formation during storage .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across literature sources?

- Standardized calibration : Cross-validate melting point apparatus and NMR spectrometers using USP reference standards .

- Polymorph screening : Assess if batch-dependent crystallization (e.g., hydrate vs. anhydrous forms) explains variability. Use PXRD for phase identification .

Methodological Notes

- Data Reproducibility : Publish full synthetic protocols (e.g., via Zenodo) to address the reproducibility crisis in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.